molecular formula C14H15FN2 B1328166 N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine CAS No. 946681-97-6

N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine

Cat. No.: B1328166
CAS No.: 946681-97-6
M. Wt: 230.28 g/mol
InChI Key: CBKADCQJYIQHJN-UHFFFAOYSA-N
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Description

N-(4’-Amino-3’-fluoro[1,1’-biphenyl]-4-yl)-N,N-dimethylamine is an organic compound that features a biphenyl structure with an amino group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-Amino-3’-fluoro[1,1’-biphenyl]-4-yl)-N,N-dimethylamine typically involves multiple steps. One common method starts with the preparation of 4-amino-3-fluorophenol, which can be synthesized from 4-nitrophenol through a series of reactions including sulfonation, catalytic hydrogenation, and fluoro-substitution . The resulting 4-amino-3-fluorophenol is then coupled with a biphenyl derivative under specific conditions to form the desired compound.

Industrial Production Methods

For large-scale industrial production, the process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4’-Amino-3’-fluoro[1,1’-biphenyl]-4-yl)-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

N-(4’-Amino-3’-fluoro[1,1’-biphenyl]-4-yl)-N,N-dimethylamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4’-Amino-3’-fluoro[1,1’-biphenyl]-4-yl)-N,N-dimethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-fluorophenol: Shares the amino and fluoro functional groups but lacks the biphenyl structure.

    N-(tert-butyl)-3’-fluoro[1,1’-biphenyl]-2-sulfonamide: Contains a similar biphenyl structure with different substituents.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2/c1-17(2)12-6-3-10(4-7-12)11-5-8-14(16)13(15)9-11/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKADCQJYIQHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202470
Record name [1,1′-Biphenyl]-4,4′-diamine, 3-fluoro-N4′,N4′-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946681-97-6
Record name [1,1′-Biphenyl]-4,4′-diamine, 3-fluoro-N4′,N4′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946681-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4,4′-diamine, 3-fluoro-N4′,N4′-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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